N-[2-(1-Cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide is a chemical compound identified as a potent inhibitor of Chitinase-3-like-1 (CHI3L1) [, ]. CHI3L1 is a protein implicated in various inflammatory and disease processes, including cancer, metabolic disorders, and neurological diseases like Alzheimer's disease [, ]. While its exact physiological role remains unclear, inhibiting CHI3L1 has shown potential therapeutic benefits in preclinical studies [, ].
N-[2-(1-Cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide functions by inhibiting CHI3L1 [, ]. Research suggests that this compound binds to the chitin-binding domain (CBD) of CHI3L1 []. This binding prevents the interaction between CHI3L1 and its receptor, Interleukin-13 receptor subunit alpha-2 (IL-13Rα2) []. By blocking this interaction, the compound disrupts downstream signaling pathways associated with inflammation and disease progression [, ].
For instance, in the context of lung metastasis, N-[2-(1-Cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide inhibited the c-Jun N-terminal kinase (JNK)-activator protein 1 (AP-1) signaling pathway by blocking CHI3L1-IL-13Rα2 interaction []. This inhibition led to the suppression of cancer cell proliferation, migration, and ultimately, lung metastasis [].
In a separate study focusing on atopic dermatitis, N-[2-(1-Cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide was found to downregulate lactoferrin (LTF) expression []. This downregulation was linked to the compound's ability to inhibit CHI3L1, suggesting a potential mechanism for its anti-inflammatory effects in atopic dermatitis [].
Detailed data on the physical and chemical properties of N-[2-(1-Cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide are not provided in the papers reviewed [, ]. Further investigation is required to elucidate its specific physical and chemical characteristics.
This compound has demonstrated potential as an antimetastatic agent in preclinical lung cancer models []. By inhibiting CHI3L1 and subsequently blocking the JNK-AP-1 pathway, N-[2-(1-Cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide effectively suppressed lung metastasis of both murine melanoma cells (B16F10) and human adenocarcinomic alveolar basal epithelial cells (A549) [].
In atopic dermatitis, N-[2-(1-Cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide has shown potential for reducing skin inflammation []. Studies using a phthalic anhydride (PA)-induced atopic dermatitis model demonstrated that the compound could suppress epidermal thickening, mast cell infiltration, and the release of inflammatory cytokines []. These effects are linked to its ability to inhibit CHI3L1 and subsequently downregulate LTF expression [].
While not directly studied in the provided papers, CHI3L1 has been implicated in Alzheimer's disease []. Given the potent CHI3L1 inhibitory activity of N-[2-(1-Cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide, future investigations exploring its potential therapeutic benefits in Alzheimer's disease models are warranted.
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 1302-66-5
CAS No.: 18766-66-0